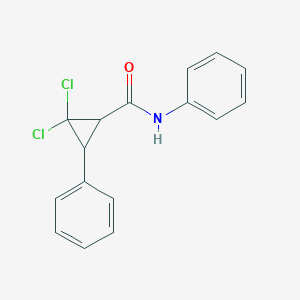
2,2-dichloro-N,3-diphenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dichloro-N,3-diphenylcyclopropanecarboxamide (DDCC) is a synthetic compound that has been widely used in scientific research. It belongs to the class of cyclopropane carboxamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N,3-diphenylcyclopropanecarboxamide involves its interaction with the target molecule, which leads to the inhibition of its activity. 2,2-dichloro-N,3-diphenylcyclopropanecarboxamide is known to bind to the active site of acetylcholinesterase and prevent the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which results in enhanced neurotransmission. 2,2-dichloro-N,3-diphenylcyclopropanecarboxamide has also been found to interact with the nicotinic acetylcholine receptor, leading to the modulation of its activity.
Biochemical and Physiological Effects:
2,2-dichloro-N,3-diphenylcyclopropanecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to enhance neurotransmission by inhibiting the activity of acetylcholinesterase. This has potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease. 2,2-dichloro-N,3-diphenylcyclopropanecarboxamide has also been found to modulate the activity of the nicotinic acetylcholine receptor, which has implications for the treatment of addiction and pain.
Advantages and Limitations for Lab Experiments
2,2-dichloro-N,3-diphenylcyclopropanecarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized with high purity and high yield. It has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use. 2,2-dichloro-N,3-diphenylcyclopropanecarboxamide is a relatively small molecule, which limits its ability to interact with larger proteins. Additionally, its effects on biological systems are not fully understood, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the study of 2,2-dichloro-N,3-diphenylcyclopropanecarboxamide. One area of research is the development of new derivatives of 2,2-dichloro-N,3-diphenylcyclopropanecarboxamide that exhibit enhanced activity and selectivity. Another area of research is the study of the effects of 2,2-dichloro-N,3-diphenylcyclopropanecarboxamide on other biological systems, such as the immune system and the cardiovascular system. Additionally, the potential therapeutic applications of 2,2-dichloro-N,3-diphenylcyclopropanecarboxamide in the treatment of neurological disorders and addiction warrant further investigation.
Synthesis Methods
2,2-dichloro-N,3-diphenylcyclopropanecarboxamide can be synthesized by the reaction of 2,2-dichloroacetyl chloride with N,3-diphenylcyclopropanecarboxamide in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to give 2,2-dichloro-N,3-diphenylcyclopropanecarboxamide as the final product. The synthesis of 2,2-dichloro-N,3-diphenylcyclopropanecarboxamide has been optimized to yield high purity and high yield.
Scientific Research Applications
2,2-dichloro-N,3-diphenylcyclopropanecarboxamide has been used in scientific research as a tool to study the mechanism of action of various biological processes. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. 2,2-dichloro-N,3-diphenylcyclopropanecarboxamide has also been used as a ligand for the study of the structure and function of the nicotinic acetylcholine receptor. Additionally, 2,2-dichloro-N,3-diphenylcyclopropanecarboxamide has been used as a fluorescent probe to study the binding of ligands to proteins.
properties
IUPAC Name |
2,2-dichloro-N,3-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c17-16(18)13(11-7-3-1-4-8-11)14(16)15(20)19-12-9-5-2-6-10-12/h1-10,13-14H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUSKTNXBBMQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dichloro-N,3-diphenylcyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B4969375.png)
![7-chloro-2-[4-(3-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B4969388.png)
![1-(4-methoxyphenyl)-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4969404.png)
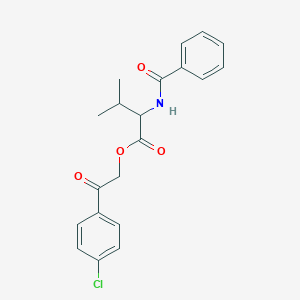
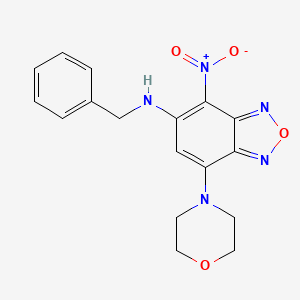
![N,2-dimethyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4969431.png)
![6-methyl-5-[5-(1-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4969439.png)
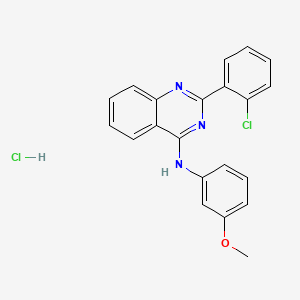
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B4969441.png)

![(3aS*,5S*,9aS*)-5-(4-methoxy-1-naphthyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4969474.png)
![ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4969480.png)
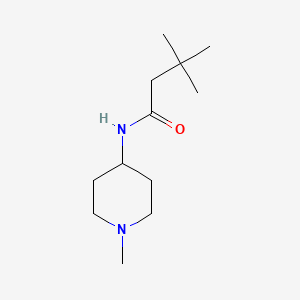
![1-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyethyl)piperazine](/img/structure/B4969491.png)